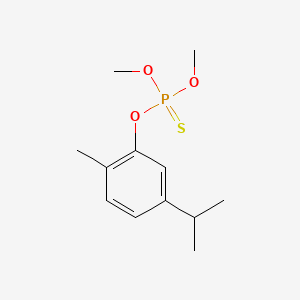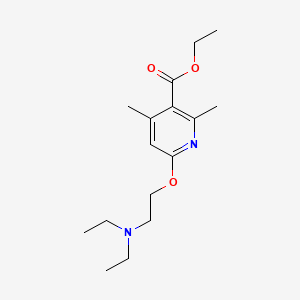
Octaphenyloxatetrasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Octaphenyloxatetrasilolane is typically produced industrially by one of two processes:
Hydrolysis of Diphenyldichlorosilane: This method involves the hydrolysis of diphenyldichlorosilane under controlled conditions to yield this compound.
Hydrolysis of Diphenyldialkoxysilanes: Similar to the first method, this process involves the hydrolysis of diphenyldialkoxysilanes to produce the desired compound.
Analyse Des Réactions Chimiques
Octaphenyloxatetrasilolane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted siloxanes and silanols .
Applications De Recherche Scientifique
Octaphenyloxatetrasilolane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of high-temperature resistant phenyl silicone oils and other polymers.
Biology: Employed in the development of bioactive compounds and materials for biomedical applications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: Applied in the production of high-performance materials, coatings, and adhesives
Mécanisme D'action
The mechanism by which octaphenyloxatetrasilolane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, leading to the formation of stable and reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects such as the inhibition of enzyme activity or the modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Octaphenyloxatetrasilolane can be compared with other similar compounds, such as:
Hexaphenylcyclotrisiloxane: Similar in structure but contains fewer silicon and oxygen atoms.
Tetraphenylcyclotetrasiloxane: Contains fewer phenyl groups compared to this compound.
The uniqueness of this compound lies in its higher number of phenyl groups and its ability to form stable, high-temperature resistant polymers. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .
Propriétés
Numéro CAS |
18826-21-6 |
|---|---|
Formule moléculaire |
C48H40OSi4 |
Poids moléculaire |
745.2 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octakis-phenyloxatetrasilolane |
InChI |
InChI=1S/C48H40OSi4/c1-9-25-41(26-10-1)50(42-27-11-2-12-28-42)49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |
Clé InChI |
LUVNXQXVUXCBCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]2(O[Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)









![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

